molecular formula C11H20NO12P B1616734 (2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 37992-17-9

(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B1616734
CAS No.: 37992-17-9
M. Wt: 389.25 g/mol
InChI Key: FRHZFORFMUUQPE-BOHATCBPSA-N
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Description

N-Acetylneuraminic acid 9-phosphate belongs to the class of organic compounds known as n-acylneuraminate-9-phosphates. These are neuraminic acids carrying an N-acyl substituent, as well as a phosphate group at the O9-position. N-Acetylneuraminic acid 9-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). N-Acetylneuraminic acid 9-phosphate can be biosynthesized from N-acetylneuraminate.
N-acetylneuraminic acid 9-phosphate is an amino sugar phosphate. It has a role as a human metabolite and a mouse metabolite. It derives from a N-acetylneuraminate.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used in the synthesis of various derivatives, including muramyl peptides. An improved large-scale preparation from 2-acetamido-2-deoxy-D-glucose led to derivatives like benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, demonstrating low stereoselectivity in the lactyl ether synthesis step from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).

Enzymatic Applications

  • The compound has also been involved in enzymatic applications, such as in the chemo-enzymatic synthesis of mosquito oviposition attractant pheromones. For instance, the enantioselective lipase-catalyzed acetylation of related dihydroxy esters resulted in key pheromone components (Henkel, Kunath, & Schick, 1995).

Supramolecular Chemistry

  • It has been used in the study of supramolecular behavior in crystal structures, particularly in the analysis of the packing of monosubstituted salicylic acids, where the compound's derivative played a role in understanding diverse supramolecular arrangements (Montis & Hursthouse, 2012).

Inhibition Studies in Virology

  • Additionally, derivatives of this compound have been synthesized as inhibitors of influenza neuraminidase, demonstrating its potential in antiviral research. Compounds containing similar structural elements showed significant inhibitory activity against influenza virus sialidase (Wang et al., 2005).

Biochemical Research

  • The compound has also been central to the synthesis and evaluation of new dental monomers with both phosphonic and carboxylic acid functional groups, highlighting its relevance in biochemical and dental material research (Sahin, Albayrak, Bilgici, & Avci, 2009).

Properties

CAS No.

37992-17-9

Molecular Formula

C11H20NO12P

Molecular Weight

389.25 g/mol

IUPAC Name

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-phosphonooxynonanoic acid

InChI

InChI=1S/C11H20NO12P/c1-4(13)12-8(5(14)2-6(15)11(19)20)10(18)9(17)7(16)3-24-25(21,22)23/h5,7-10,14,16-18H,2-3H2,1H3,(H,12,13)(H,19,20)(H2,21,22,23)/t5-,7+,8+,9+,10+/m0/s1

InChI Key

FRHZFORFMUUQPE-BOHATCBPSA-N

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(COP(=O)(O)O)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COP(=O)(O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2R,4R,5R,6S)-5-acetamido-6-(1,2-dihydroxy-3-phosphonooxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid

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